2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is a heterocyclic organic compound widely employed as a versatile reagent in synthetic organic chemistry. It serves as a valuable precursor for synthesizing various bis(trifluoromethyl) heterocycles, including 1,2,4-triazoles, sec-tetrazines, furans, and 4H-pyrans []. Its reactivity stems from its electron-deficient nature, making it particularly useful in cycloaddition reactions.
The synthesis of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with trifluoroacetic anhydride. The general synthetic route can be outlined as follows:
Industrial production may involve scaling up these reactions while optimizing parameters such as temperature and pressure to enhance yield and purity .
The molecular structure of 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole features a five-membered ring consisting of two nitrogen atoms and three carbon atoms along with one oxygen atom. The two trifluoromethyl groups are positioned at the 2 and 5 positions of the oxadiazole ring.
These spectroscopic characteristics confirm the structural integrity and purity of the synthesized compound .
2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole is involved in various chemical reactions:
Additionally, it has been shown to engage in cycloaddition reactions with dienophiles, resulting in derivatives such as bicyclic compounds through a two-step mechanism involving nitrogen extrusion .
The mechanism of action for 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole primarily revolves around its reactivity due to the electron-withdrawing nature of the trifluoromethyl groups. These groups enhance electrophilicity in reactions such as cycloaddition and substitution:
These properties make it suitable for applications requiring thermal stability and resistance to degradation .
2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole has diverse applications across various fields:
1,3,4-Oxadiazoles represent a class of nitrogen- and oxygen-containing heterocyclic compounds characterized by a five-membered ring structure with diverse biological and material science applications. Among its isomers, the 1,3,4-oxadiazole scaffold exhibits exceptional thermal stability due to its resonance energy (∼167.4 kJ/mol), enabling robust chemical modifications and functionalizations. The introduction of trifluoromethyl groups at the 2- and 5-positions yields 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole (CAS 1868-48-0), a compound of significant interest due to its unique electronic properties and reactivity. This derivative exemplifies how strategic substitutions can enhance the parent scaffold's utility in pharmaceuticals, agrochemicals, and synthetic chemistry, positioning it as a critical subject in contemporary heterocyclic research [3] [6].
This compound features a 1,3,4-oxadiazole core substituted at both the 2- and 5-positions with trifluoromethyl (–CF₃) groups. Its molecular formula is C₄F₆N₂O, with a molecular weight of 206.05 g/mol. Key physicochemical properties include:
The strong electron-withdrawing nature of the –CF₃ groups significantly reduces electron density at the carbon atoms, making electrophilic attacks challenging while facilitating nucleophilic substitutions. This electronic modulation enhances the compound’s utility in cycloadditions and ring transformations. The molecule’s low pKa (–10.97 ± 0.44) underscores its weak basicity and stability under acidic conditions [1] [4].
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₄F₆N₂O |
Molecular Weight | 206.05 g/mol |
Boiling Point | 65°C |
Density | 1.639 ± 0.06 g/cm³ |
pKa | -10.97 ± 0.44 |
Storage Conditions | -20°C (sealed, dry) |
1,3,4-Oxadiazoles were first synthesized in 1965 by Ainsworth through thermal decomposition of hydrazine derivatives. Early research focused on their stability and ring-opening reactions, but the discovery of bioactive derivatives (e.g., Furamizole, Nesapidil) accelerated pharmacological explorations. The integration of trifluoromethyl groups emerged as a pivotal advancement in the 1980s–1990s, driven by the need for enhanced metabolic stability and lipophilicity in drug design. 2,5-Bis(trifluoromethyl)-1,3,4-oxadiazole was first reported in cycloaddition studies in 1990, highlighting its role in forming 7-oxabicyclo[2.2.1]heptane derivatives—a milestone in heterocyclic reactivity [3] [4]. The scaffold’s versatility is exemplified in FDA-approved drugs like Zibotentan (anticancer) and Raltegravir (antiviral), cementing 1,3,4-oxadiazoles as privileged structures in medicinal chemistry [3] [6].
The trifluoromethyl group profoundly influences the bioactivity and physicochemical behavior of heterocyclic compounds. Key effects include:
In 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole, dual –CF₃ substitutions amplify these traits, enabling selective targeting of cancer-associated proteins (e.g., thymidylate synthase, topoisomerase II) and antimicrobial enzymes. Studies confirm that such fluorinated derivatives exhibit superior bioactivity compared to non-fluorinated analogs, validating their role in rational drug design [5] [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7